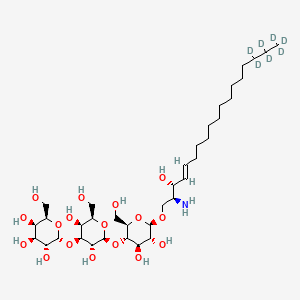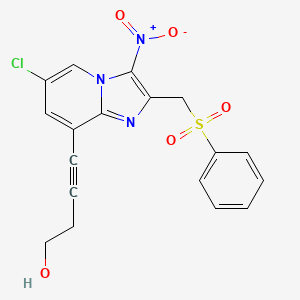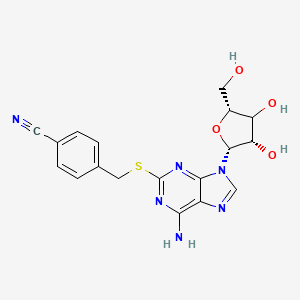
2-(4-Cyanobenzyl)thioadenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Cyanobenzyl)thioadenosine is a nucleoside analog, specifically an adenosine analog. Nucleoside analogs are compounds that mimic the structure of naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyanobenzyl)thioadenosine typically involves the modification of adenosineThis is achieved through a series of chemical reactions, including nucleophilic substitution and protection-deprotection steps.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time. The final product is purified using techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
2-(4-Cyanobenzyl)thioadenosine undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The thioether linkage allows for substitution reactions with various electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted thioethers
科学研究应用
2-(4-Cyanobenzyl)thioadenosine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as a tool for studying nucleoside metabolism and enzyme interactions.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit cancer cell proliferation.
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools
作用机制
2-(4-Cyanobenzyl)thioadenosine exerts its effects by mimicking the structure of adenosine. It interacts with adenosine receptors and enzymes involved in nucleoside metabolism. This interaction can lead to the inhibition of DNA and RNA synthesis, ultimately resulting in the inhibition of cell proliferation. The compound’s ability to inhibit cancer progression is attributed to its interference with cellular signaling pathways that regulate cell growth and survival .
相似化合物的比较
Similar Compounds
- Adenosine phosphate
- Acadesine
- Clofarabine
- Fludarabine phosphate
- Vidarabine
Uniqueness
2-(4-Cyanobenzyl)thioadenosine is unique due to its specific structural modifications, which confer distinct biological activities. Unlike other adenosine analogs, it has a thioether linkage and a cyanobenzyl group, which enhance its stability and specificity in targeting certain biological pathways .
属性
分子式 |
C18H18N6O4S |
|---|---|
分子量 |
414.4 g/mol |
IUPAC 名称 |
4-[[6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylmethyl]benzonitrile |
InChI |
InChI=1S/C18H18N6O4S/c19-5-9-1-3-10(4-2-9)7-29-18-22-15(20)12-16(23-18)24(8-21-12)17-14(27)13(26)11(6-25)28-17/h1-4,8,11,13-14,17,25-27H,6-7H2,(H2,20,22,23)/t11-,13?,14+,17-/m1/s1 |
InChI 键 |
FLWUWSUNBCHXLC-OVHGWZCWSA-N |
手性 SMILES |
C1=CC(=CC=C1CSC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O)N)C#N |
规范 SMILES |
C1=CC(=CC=C1CSC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


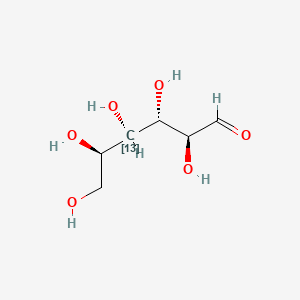
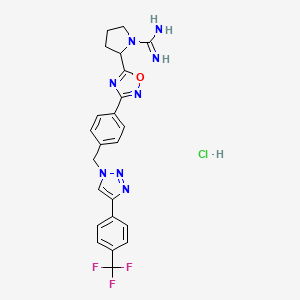
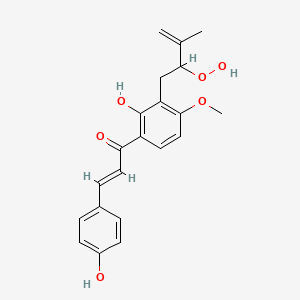

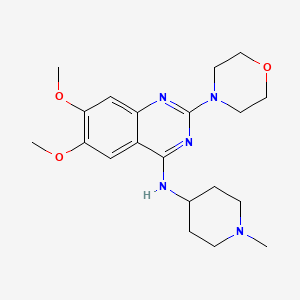
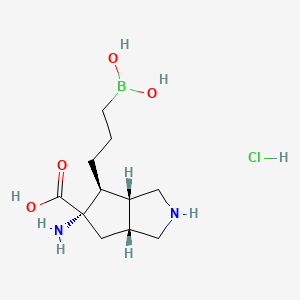
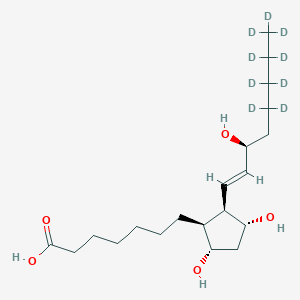
![N-[(2S,3S,4R,5R,6R)-4,5-dihydroxy-2,6-bis(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B12408692.png)
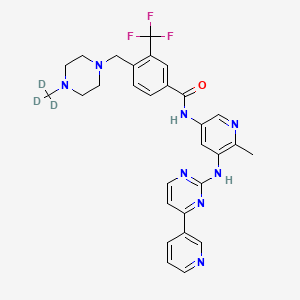

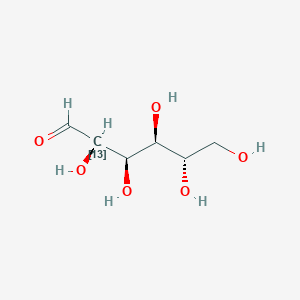
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one](/img/structure/B12408725.png)
